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1-(3,4-Dimethoxyphenyl)propan-1-amine

Cat. No.: B033538
CAS No.: 101589-21-3
M. Wt: 195.26 g/mol
InChI Key: GOYNRRVQKKZYOW-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry

Structurally, 1-(3,4-Dimethoxyphenyl)propan-1-amine is a derivative of phenethylamine (B48288), a foundational compound in the study of neurochemistry and medicinal chemistry. Phenethylamines are characterized by a phenyl ring attached to a two-carbon chain ending in an amino group. This structural motif is shared by a vast array of both naturally occurring and synthetic compounds, including neurotransmitters, hormones, and psychoactive substances. nih.govwikipedia.org

The presence of two methoxy (B1213986) groups (-OCH₃) at the 3 and 4 positions of the phenyl ring is a key feature of this compound. These substitutions significantly influence the molecule's electronic properties and its interactions with biological systems. The core structure of this compound is related to other well-known phenethylamines, such as dopamine (B1211576) and mescaline, which also feature substitutions on the phenyl ring.

Academic Significance and Research Trajectory

The academic interest in phenethylamine and its derivatives has a long history, with notable contributions from chemists like Alexander Shulgin, who extensively researched their synthesis and properties. acs.org While much of this research has focused on compounds with psychoactive effects, the broader class of phenethylamines has been a fertile ground for the discovery of new therapeutic agents. nih.gov

This compound has found its significance primarily as a synthetic intermediate or a building block in the preparation of more complex molecules. Its chemical structure makes it a valuable precursor for the synthesis of various heterocyclic compounds and potential drug candidates. Research has demonstrated its utility in the synthesis of isoquinoline (B145761) alkaloids and other biologically active molecules. The dimethoxyphenyl moiety is a common feature in many natural products and pharmaceuticals, making this compound a relevant starting material for medicinal chemistry research.

Chemical Properties of this compound

PropertyValue
CAS Number 101589-21-3
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Appearance May vary, often supplied as a hydrochloride salt
Classification Primary Amine, Phenethylamine derivative

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B033538 1-(3,4-Dimethoxyphenyl)propan-1-amine CAS No. 101589-21-3

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNRRVQKKZYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588051
Record name 1-(3,4-Dimethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101589-21-3
Record name 1-(3,4-Dimethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Asymmetric Synthesis Approaches

The production of enantiomerically pure amines is of high importance, and biocatalysis offers a powerful tool for this purpose. Enzymes can provide high selectivity under mild reaction conditions, presenting a green alternative to classical chemical resolutions.

The asymmetric synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine can be effectively achieved using ω-transaminases (ω-TAs). nih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, creating a chiral amine from a prochiral ketone. nih.gov In this case, the substrate is 1-(3,4-dimethoxyphenyl)propan-1-one (B16214).

The process involves the enzyme, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, and an amine donor such as isopropylamine (B41738) or alanine. nih.gov The reaction is reversible, but the equilibrium can be driven towards the product amine by using a high concentration of the amine donor or by removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine). nih.gov This methodology is highly valued for its exceptional stereoselectivity, often yielding the target amine with very high enantiomeric excess (ee). rsc.org The choice between an (R)-selective or (S)-selective transaminase dictates which enantiomer of the final amine is produced. rsc.org

Table 1: Key Components in Biocatalytic Transamination

Component Function Example
Substrate The prochiral ketone to be aminated. 1-(3,4-Dimethoxyphenyl)propan-1-one
Enzyme Biocatalyst providing stereoselectivity. (R)- or (S)-ω-Transaminase
Cofactor Assists in the amino group transfer. Pyridoxal 5'-phosphate (PLP)

This biocatalytic approach represents an efficient and environmentally benign route to enantiopure this compound. nih.govrsc.org

Kinetic resolution is another powerful strategy to obtain enantiopure amines. This technique is applied to a racemic mixture (an equal mix of both enantiomers) of this compound. An enzyme, often a lipase (B570770) or a transaminase, selectively reacts with one of the enantiomers at a much faster rate than the other. rsc.orgchemchart.com

For instance, an (R)-selective transaminase can be used to selectively deaminate the (R)-enantiomer of the racemic amine back into its corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one. nih.govrsc.org This leaves the reaction mixture enriched in the unreacted (S)-enantiomer. rsc.org The key to a successful kinetic resolution is a significant difference in the reaction rates for the two enantiomers, which allows for the isolation of the desired enantiomer with high optical purity. The maximum theoretical yield for the resolved enantiomer in a classic kinetic resolution is 50%. chemchart.com However, this method is highly effective for separating racemic mixtures into their constituent enantiomers. rsc.orgchemchart.com

Table 2: Principle of Enzyme-Catalyzed Kinetic Resolution

Step Description Outcome
1. Starting Material Racemic this compound. Mixture of (R)- and (S)-enantiomers.
2. Reaction Addition of a stereoselective enzyme (e.g., (R)-transaminase). The (R)-enantiomer is preferentially converted to 1-(3,4-dimethoxyphenyl)propan-1-one.
3. Separation The reaction is stopped at approximately 50% conversion. Mixture contains the (S)-amine and the ketone byproduct.

| 4. Final Product | Isolation of the unreacted amine. | Enantiomerically enriched (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine. |

Chemical Synthesis Routes

Traditional chemical methods provide robust and scalable pathways to synthesize the target amine, often starting from readily available precursors.

One of the most direct and widely used methods for synthesizing amines is the reductive amination of a corresponding ketone. For the synthesis of this compound, the precursor is 1-(3,4-dimethoxyphenyl)propan-1-one.

The reaction proceeds in two main stages, which can often be performed in a single pot. First, the ketone reacts with an ammonia (B1221849) source (like ammonia itself or ammonium (B1175870) acetate) to form an intermediate imine. Second, this imine is reduced in-situ to the desired primary amine. A variety of reducing agents can be employed, with common choices including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). This method is highly versatile and generally provides good yields. studylib.netrsc.org While this route typically produces a racemic mixture, it is a fundamental strategy for obtaining the amine's core structure.

Arylation reactions, particularly transition-metal-catalyzed cross-coupling reactions, represent a powerful method for forming carbon-nitrogen bonds. rsc.orgmdpi.com The Buchwald-Hartwig amination is a prominent example of this type of reaction. In a hypothetical synthesis of this compound, this could involve the coupling of an aryl halide or triflate, such as 1-bromo-3,4-dimethoxybenzene, with an appropriate amine partner, like propan-1-amine or a synthon thereof.

This reaction is typically catalyzed by a palladium complex, which consists of a palladium precursor and a specialized phosphine (B1218219) ligand. rsc.orgmdpi.com The choice of ligand is crucial for the reaction's success, influencing reaction rate, scope, and selectivity. While a powerful tool for constructing arylamines, this approach may be less direct for this specific target compared to reductive amination. rsc.org

Table 3: Components of a Typical Buchwald-Hartwig Amination

Component Role Example
Aryl Halide Provides the aryl group. 1-Bromo-3,4-dimethoxybenzene
Amine The nitrogen source. Propan-1-amine
Catalyst Facilitates the C-N bond formation. Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes and activates the catalyst. BINAP, Xantphos

The Mitsunobu reaction is a versatile and reliable method for converting a primary or secondary alcohol into a variety of other functional groups, including amines, with a predictable inversion of stereochemistry. studylib.netresearchgate.net This makes it particularly useful for synthesizing chiral amine derivatives or for producing the amine itself from a chiral alcohol precursor.

To synthesize this compound, one would start with the corresponding alcohol, 1-(3,4-dimethoxyphenyl)propan-1-ol. The reaction is carried out in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net A suitable nitrogen nucleophile is also required. Common choices include phthalimide (B116566) (used in the Gabriel synthesis) or hydrazoic acid (HN₃), which introduce a protected or masked amine functionality that can be subsequently deprotected to yield the final primary amine. The reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of the stereocenter at the carbon bearing the alcohol group. studylib.net

Table 4: Reagents for Mitsunobu Synthesis of Amines

Reagent Function
Alcohol Substrate The starting material with the hydroxyl group.
Triphenylphosphine (PPh₃) Activates the alcohol to form a good leaving group.
Azodicarboxylate (e.g., DEAD, DIAD) Oxidant that facilitates the reaction with the phosphine. researchgate.net

This stereospecificity makes the Mitsunobu reaction an invaluable tool in stereocontrolled synthesis. studylib.net

Ring-Closure Reactions to Analogues (e.g., Bischler–Napieralski for isoquinoline (B145761) core formation from related amides)

The Bischler-Napieralski reaction stands as a cornerstone for the synthesis of dihydroisoquinoline derivatives from β-arylethylamides. nrochemistry.comjk-sci.com This intramolecular electrophilic aromatic substitution reaction facilitates the cyclization of these amides, which can be structurally related to this compound, to form the core of isoquinoline alkaloids. slideshare.net The reaction is typically conducted under acidic conditions with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org The presence of electron-donating groups on the aromatic ring, like the dimethoxy groups in the target compound's phenyl ring, facilitates this cyclization. nrochemistry.com

The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the specific reaction conditions. nrochemistry.comwikipedia.org The resulting dihydroisoquinolines can be subsequently oxidized to form the corresponding isoquinolines. wikipedia.org For instance, amides derived from 1-(3,4-dimethoxyphenyl)propan-2-amine have been utilized in Bischler-Napieralski reactions to synthesize 1,3-disubstituted 3,4-dihydroisoquinolines. researchgate.net

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

ReagentConditionsReference
Phosphorus oxychloride (POCl₃)Refluxing in acidic conditions nrochemistry.com
Phosphorus pentoxide (P₂O₅)Refluxing in POCl₃ for substrates lacking electron-donating groups jk-sci.comwikipedia.org
Tin(IV) chloride (SnCl₄)Used with phenethylamides wikipedia.org
Boron trifluoride etherate (BF₃·OEt₂)Used with phenethylamides wikipedia.org
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)Used with phenethylcarbamates wikipedia.org
Polyphosphoric acid (PPA)Used with phenethylcarbamates wikipedia.org

Precursor Synthesis via Condensation Reactions (e.g., Darzens condensation for 1-arylpropan-2-ones)

Specifically, the Darzens condensation can be employed to create 1-arylpropan-2-ones. The reaction mechanism involves the deprotonation of the α-halo ester, which then acts as a nucleophile, attacking the carbonyl compound. organic-chemistry.org This is followed by an intramolecular SN2 reaction to form the epoxide ring. organic-chemistry.org While the Darzens condensation is a powerful tool, alternative methods for producing glycidic esters include the nucleophilic epoxidation of an α,β-unsaturated ester, though this requires the prior synthesis of the alkene substrate. wikipedia.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to create more sustainable and environmentally friendly chemical processes. carlroth.com This involves strategies such as using catalytic reactions, minimizing solvent use, and employing renewable resources. carlroth.com

Catalytic Strategies (e.g., Ionic Organic Solids, Base Catalysis)

Catalytic approaches are central to green chemistry as they can increase reaction efficiency and reduce waste. carlroth.com In the context of synthesizing compounds related to this compound, various catalytic strategies have been explored.

Ionic Organic Solids: Ionic organic solids, a class of materials with melting points above 100 °C, have emerged as effective catalysts in a range of organic transformations. mdpi.com For example, 1,3-bis(carboxymethyl)imidazolium chloride, an ionic organic solid, has been used to catalyze the Michael addition of N-heterocycles to chalcones. mdpi.com This type of catalyst can promote reactions under solvent-free conditions, enhancing the sustainability of the process. mdpi.com Sulfo-imidazolium salts, another type of ionic organic solid, are known for their strong acidic catalytic properties. mdpi.com

Base Catalysis: Base catalysis is another important strategy. Solid base catalysts, such as hydrotalcites and supported fluorides, offer advantages like easy separation and recovery from the reaction medium. researchgate.net These have been employed in C-C bond-forming reactions. researchgate.net For instance, the synthesis of a chalcone (B49325) precursor, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, was achieved through a mechanochemical process using a catalytic amount of sodium hydroxide (B78521) at room temperature. mdpi.com

Table 2: Catalytic Strategies in Related Syntheses

Catalyst TypeExampleApplicationReference
Ionic Organic Solid1,3-bis(carboxymethyl)imidazolium chlorideMichael addition of N-heterocycles to chalcones mdpi.com
Ionic Organic SolidSulfo-imidazolium saltsAcidic catalysis in various transformations mdpi.com
Base CatalystSodium hydroxideMechanochemical synthesis of chalcones mdpi.com
Solid Base CatalystHydrotalcitesC-C bond forming reactions researchgate.net

Solvent-Free Reaction Conditions

Eliminating organic solvents is a key principle of green chemistry, as they are often a major source of waste and environmental pollution. semanticscholar.org Several synthetic methods are being developed to run under solvent-free conditions.

For example, the synthesis of enamines has been achieved in a planetary ball mill without the use of any solvent or catalyst, achieving quantitative conversion in a short time. organic-chemistry.org Similarly, the Ullmann C-N coupling reaction to synthesize aromatic amines has been performed in a solvent-free system using copper powder as a catalyst. google.com Michael-type additions of amines to electron-deficient alkenes have also been successfully carried out in a neat mixture without any solvent or catalyst. researchgate.net Furthermore, the synthesis of amides directly from a carboxylic acid and urea (B33335) has been demonstrated under solvent-free conditions using boric acid as a catalyst. semanticscholar.org These examples highlight a clear trend towards developing cleaner and more efficient synthetic protocols by avoiding volatile and often hazardous organic solvents.

Stereochemical Aspects in Research

Enantioselective Synthesis

Enantioselective synthesis, the process of preferentially creating one enantiomer over the other, is paramount in producing chiral compounds for research and pharmaceutical applications. While specific literature detailing the enantioselective synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine is not extensively documented, several established strategies for synthesizing chiral amines are applicable and have been used for structurally related molecules.

Common strategies for the asymmetric synthesis of chiral amines include:

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the non-chiral starting material. The auxiliary guides the reaction to form the desired stereocenter. For instance, the Schöllkopf chiral auxiliary has been utilized in the asymmetric synthesis of novel tryptophan analogues. wikipedia.org Similarly, D-glucosamine has been employed as a chiral auxiliary in the Staudinger reaction to create asymmetric 2-azetidinones. nih.gov After the key stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Catalytic Asymmetric Reduction: This approach uses a chiral catalyst to facilitate the reduction of a prochiral precursor, such as an imine or ketone. For example, the enantioselective α-arylation of various cyclic amines has been achieved using a Palladium(II) catalyst with chiral phosphoric acid ligands. sigmaaldrich.com Patent literature also describes processes for preparing chiral amines through the asymmetric hydrogenation of prochiral oximes or imines in the presence of an enantioselective catalyst. nih.gov

Enzymatic and Biocatalytic Methods: Enzymes are highly specific natural catalysts that can facilitate reactions with exceptional enantioselectivity. Lipases are often used for the kinetic resolution of racemic amines, where one enantiomer is selectively acylated, allowing for the separation of the reacted and unreacted enantiomers. chemchart.com More advanced methods involve using engineered enzymes, such as cytochrome P450 variants, for direct enantioselective C-H functionalization of amines via carbene transfer. kashanu.ac.ir

Chiral Resolution: This technique involves separating a racemic mixture (a 50:50 mix of both enantiomers). A common method is to react the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or its derivatives. This reaction forms two diastereomeric salts with different physical properties (like solubility), which can then be separated by crystallization. The desired enantiomer of the amine is then recovered by removing the chiral acid. This strategy has been successfully applied to resolve racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, a key intermediate in the synthesis of the drug Apremilast. bldpharm.com

Table 1: General Methodologies for Enantioselective Amine Synthesis

Methodology Principle Example Application
Chiral Auxiliary A temporary chiral group directs the stereochemical outcome of a reaction. Asymmetric synthesis of tryptophan analogues using the Schöllkopf reagent. wikipedia.org
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. Palladium-catalyzed enantioselective α-C–H coupling of amines using chiral phosphoric acid ligands. sigmaaldrich.com
Enzymatic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. Kinetic resolution of racemic 1-(1-naphthyl)ethylamine (B3023371) using Candida antarctica lipase (B570770). chemchart.com
Diastereomeric Salt Formation A racemic base reacts with a chiral acid to form separable diastereomeric salts. Resolution of a racemic amine intermediate for Apremilast using a tartaric acid derivative. bldpharm.com

Chiral Separation Techniques

Once a mixture of enantiomers is synthesized, analytical or preparative separation is required. This is achieved using chiral chromatography or electrophoresis, where the enantiomers interact differently with a chiral environment, leading to their separation.

Gas Chromatography (GC)

Gas chromatography is a highly efficient method for separating volatile compounds. For the chiral separation of amines, a derivatization step is often necessary to increase volatility and improve interaction with the chiral stationary phase (CSP). sigmaaldrich.commdpi.com

Derivatization: Primary amines like this compound are commonly derivatized with reagents such as trifluoroacetic anhydride (B1165640) to form N-trifluoroacetyl (TFA) derivatives. kashanu.ac.ir This process protects the active amine group, reducing peak tailing and improving chromatographic behavior. mdpi.com

Chiral Stationary Phases (CSPs): The most successful CSPs for this purpose are based on cyclodextrin (B1172386) derivatives. researchgate.net Columns like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin or those using N-(trifluoroacetyl)prolyl derivatives (e.g., Chirasil-Val) have proven effective in separating the enantiomers of various 1-phenylalkylamines. kashanu.ac.ir The choice of substituents on both the analyte and the cyclodextrin, as well as the column temperature, significantly influences the retention and resolution of the enantiomers. kashanu.ac.ir

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for chiral separations due to its versatility and wide range of available CSPs. Direct separation of underivatized primary amines is challenging but achievable.

Polysaccharide-Based CSPs: These are the most common and versatile CSPs, based on derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support. Columns such as ChiralPak® and ChiraDex® can resolve a broad range of chiral compounds, including amines. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric effects.

Cyclofructan-Based CSPs: These have shown a high success rate for separating primary amines, particularly in the polar organic mobile phase mode.

Protein-Based CSPs: Columns with immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) are effective for resolving a wide array of chiral compounds, including primary, secondary, and tertiary amines, typically using reversed-phase mobile phases.

Mobile Phase Additives: The mobile phase composition is crucial. For basic compounds like amines, small amounts of additives are often used. Basic additives like butylamine (B146782) or triethylamine (B128534) can screen residual silanol (B1196071) groups on the silica support, improving peak shape. Conversely, acidic additives like methanesulfonic acid can form ion pairs with the amine, which can enhance the interaction with certain polysaccharide-based CSPs and improve resolution.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high efficiency and requires only a small amount of sample. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).

Chiral Selectors: Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for separating enantiomers, including amines. The enantiomers form transient, diastereomeric host-guest complexes with the CD, which have different mobilities in the electric field, leading to their separation. For primary amines, crown ethers can also be effective chiral selectors.

Detection: To enable sensitive detection, especially with laser-induced fluorescence (LIF), amines may be derivatized with a fluorescent tag like fluorescein (B123965) isothiocyanate (FITC) prior to analysis.

Table 2: Overview of Chiral Separation Techniques for Amines

Technique Principle Common Chiral Selector/Phase Key Considerations
GC Differential partitioning between a gas mobile phase and a chiral stationary phase. Cyclodextrin derivatives (e.g., CHIRALDEX®, Chirasil-Val). mdpi.comkashanu.ac.ir Requires derivatization (e.g., TFA) to increase volatility and improve peak shape. kashanu.ac.ir
HPLC Differential interaction with a chiral stationary phase in a liquid mobile phase. Polysaccharide (cellulose/amylose), cyclofructan, or protein-based CSPs. Mobile phase additives (acids/bases) are often critical for good resolution.
CE Differential mobility in an electric field due to transient complexation with a chiral selector in the buffer. Cyclodextrins, crown ethers. May require derivatization for sensitive detection (e.g., LIF).

Stereoisomer-Specific Biological Activity

Enantiomers of a chiral compound often exhibit different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even cause undesirable or toxic effects (the distomer).

While specific pharmacological studies comparing the individual enantiomers of this compound are not widely available in the surveyed literature, the principle of stereospecificity is well-established for structurally related compounds. For example, in a potent antitubulin agent with a chiral center, the (S)-enantiomer was found to be 10- to 88-fold more potent in its cytotoxic effects against various tumor cell lines than the (R)-enantiomer. This highlights that the spatial arrangement around a single chiral center can have a profound impact on biological function.

The differential activity of enantiomers can arise from variations in:

Pharmacodynamics: Different affinities for the target receptor or enzyme.

Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME). For instance, the metabolic enzymes in the body can process one enantiomer faster than the other.

Given the established importance of stereochemistry in drug action, the synthesis and separation of the individual enantiomers of this compound are critical steps for any thorough pharmacological investigation to determine which isomer carries potential activity and to assess their respective safety profiles.

Advanced Analytical Characterization in Academic Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Techniques like NMR and IR spectroscopy provide detailed information about the compound's carbon-hydrogen framework and the functional groups present.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: A proton NMR spectrum for 1-(3,4-Dimethoxyphenyl)propan-1-amine would be expected to show distinct signals for each non-equivalent proton. Key expected signals would include:

A triplet for the methyl (-CH₃) group protons at the end of the propyl chain.

A multiplet for the methylene (B1212753) (-CH₂-) group protons.

A signal for the methine (-CH-) proton attached to both the aromatic ring and the amine group, likely a triplet.

Singlets for the two methoxy (B1213986) (-OCH₃) group protons.

Signals in the aromatic region corresponding to the three protons on the dimethoxy-substituted benzene (B151609) ring.

A broad singlet for the amine (-NH₂) protons, which can exchange with deuterated solvents like D₂O, causing the signal to disappear. chemchart.comresearchgate.net

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. Expected signals would include those for the methyl, methylene, and methine carbons of the propyl chain, the two methoxy carbons, and the six distinct carbons of the aromatic ring (including the two carbons bonded to the methoxy groups). chemchart.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is predictive and not based on published experimental data.)

¹H NMR
Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 0.9 Triplet 3H -CH₂-CH₃
~ 1.7 Multiplet 2H -CH₂ -CH₃
~ 1.8 Broad Singlet 2H -NH₂
~ 3.85 Singlet 3H -OCH₃
~ 3.87 Singlet 3H -OCH₃
~ 4.0 Triplet 1H Ar-CH -NH₂

¹³C NMR

Predicted Chemical Shift (ppm) Assignment
~ 10 -CH₂-C H₃
~ 30 -C H₂-CH₃
~ 55.8 -OC H₃
~ 55.9 -OC H₃
~ 58 Ar-C H-NH₂
~ 110-120 Ar-C
~ 135 Ar-C (quaternary)
~ 148-149 Ar-C -O (quaternary)

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For a primary amine like this compound, the IR spectrum would be expected to display several characteristic absorption bands:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. cymitquimica.comchemchart.com

C-H Stretching: Absorptions for sp³-hybridized C-H bonds (from the propyl chain) would appear just below 3000 cm⁻¹, while sp²-hybridized C-H stretches (from the aromatic ring) would appear just above 3000 cm⁻¹.

N-H Bending: A bending vibration for the primary amine group is expected in the range of 1580-1650 cm⁻¹. cymitquimica.com

C-O Stretching: Strong bands corresponding to the aryl-alkyl ether linkages (Ar-O-CH₃) would be present, typically in the 1260-1000 cm⁻¹ region. cymitquimica.com

Table 2: Predicted IR Absorption Bands for this compound (Note: The following table is predictive and not based on published experimental data.)

Wavenumber (cm⁻¹) Intensity Assignment
3300-3500 Medium (two bands) N-H stretch (primary amine)
3000-3100 Medium-Weak C-H stretch (aromatic)
2850-2960 Medium C-H stretch (aliphatic)
1580-1650 Variable N-H bend (primary amine)
1500-1600 Medium-Strong C=C stretch (aromatic ring)
1260-1000 Strong C-O stretch (aryl ether)
1020-1250 Medium C-N stretch (aliphatic amine)

Mass Spectrometric Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds. While specific GC-MS data for this compound is not available, analysis would involve the compound traveling through a GC column to separate it from any impurities before entering the mass spectrometer. The resulting mass spectrum would show the molecular ion peak [M]⁺ and various fragment ions. A characteristic fragmentation pattern for this molecule would involve the cleavage of the bond between the first and second carbons of the propyl chain (alpha-cleavage), which is common for amines. This would likely produce a stable, resonance-delocalized fragment ion.

LC-MS is a powerful technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the analytical power of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or stable for GC-MS. For this compound, LC-MS analysis would typically involve protonation of the amine group to form the [M+H]⁺ ion, which would be readily detectable. Predicted collision cross section (CCS) values for adducts like [M+H]⁺ can be calculated, but experimental data is needed for confirmation. uni.lu

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (formula C₁₁H₁₇NO₂), HRMS would be able to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of newly synthesized compounds or those isolated from natural sources.

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating and analyzing complex mixtures. The choice of method depends on the analyte's volatility, polarity, and molecular weight.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the analysis of amines by GC can be challenging. Due to their basic nature, amines, particularly primary aliphatic amines, tend to interact with the column material, which can lead to poor peak shape and tailing. labrulez.com To overcome this, specialized, deactivated columns are required for analysis. labrulez.com

In academic research involving related structures, GC has been successfully employed to monitor reaction conversion and purity. For instance, in the synthesis of a complex derivative, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, GC analysis was performed using a system equipped with a flame ionization detector (FID) and a Phenomenex ZB-5MS column. mdpi.com The conditions for this analysis are detailed in the table below.

ParameterValue
ColumnPhenomenex ZB-5MS (5% PH ME siloxane)
Column Dimensions30 m length x 0.25 mm ID x 0.25 µm film thickness
Carrier GasNitrogen
Carrier Gas Flow Rate2 mL/min
Injector Temperature270 °C
Oven Temperature ProgramInitial 60 °C (held for 3 min), then ramped

This example illustrates that with the appropriate column and conditions, GC is a viable method for the analysis of compounds containing the 1-(3,4-dimethoxyphenyl)propane core structure. mdpi.com The use of derivatization techniques, while not always necessary, can also improve the chromatographic behavior of amines by reducing their polarity and activity. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that are not sufficiently volatile for GC. It is particularly well-suited for the analysis of many pharmaceutical compounds, including amines.

A sensitive and selective HPLC method was developed for the determination of a structurally related compound, 1,3-di(4-imidazolino-2-methoxyphenoxy)propane, in various biological matrices. nih.gov This method utilized ion-pair chromatography to achieve separation, demonstrating the adaptability of HPLC for complex amine-containing molecules. nih.gov The key parameters of this method are summarized below.

ParameterValue
TechniqueIon-Pair Chromatography
ColumnZorbax Rx C8
DetectionFluorescence Detection
ApplicationQuantification in plasma and urine
Recovery>90% from plasma; 60-85% from urine

The high recovery and low limit of quantitation achieved in this study underscore the power of HPLC for analyzing complex compounds in challenging sample matrices. nih.gov Furthermore, HPLC is routinely used for the analysis of various diamines, which can be precursors or building blocks in organic synthesis. sielc.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that has become increasingly popular in the pharmaceutical industry for tasks ranging from quality control to impurity profiling. nih.govlumexinstruments.com The technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge, size, and the viscosity of the buffer. nih.gov

Capillary Zone Electrophoresis (CZE), the most common mode of CE, is a powerful tool for analyzing a wide array of drugs and their impurities. nih.gov The principle relies on the differences in the charge-to-size ratio of analytes, allowing for efficient and rapid separations with minimal solvent consumption. lumexinstruments.com In academic and industrial settings, CE is applied to analyze complex mixtures and ensure the purity of active pharmaceutical ingredients. For example, a rapid CE method was developed for the simultaneous determination of several active ingredients in pharmaceutical formulations, showcasing the technique's speed and efficiency. researchgate.net While a specific method for this compound is not detailed in the reviewed literature, the general applicability of CE for analyzing charged molecules, such as protonated amines, makes it a highly relevant and powerful analytical tool in this context. nih.govlumexinstruments.com

X-ray Crystallography for Structural Elucidation (e.g., of precursors)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique has been instrumental in elucidating the structures of numerous chemical compounds, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov

In the context of this compound, X-ray crystallography has been applied to elucidate the structure of its direct precursor, 1-(3,4-Dimethoxyphenyl)propan-1-one (B16214). nih.govresearchgate.net This analysis was undertaken to unequivocally establish the molecular structure and stereochemistry of the compound, which was isolated from a natural source. nih.govresearchgate.net

The study revealed that the molecule is nearly planar, with a mean deviation from planarity of 0.1237 Å. nih.govresearchgate.net In the crystal lattice, molecules are linked by intermolecular C–H···O hydrogen bonds, forming a two-dimensional network. nih.govresearchgate.net This structural information is crucial for understanding the compound's physical properties and chemical reactivity.

Crystal Data and Structure Refinement for 1-(3,4-Dimethoxyphenyl)propan-1-one nih.govresearchgate.net
ParameterValue
Empirical FormulaC11H14O3
Formula Weight194.22
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9760 (12)
b (Å)7.7122 (15)
c (Å)11.332 (2)
α (°)98.53(3)
β (°)94.02(3)
γ (°)101.99(3)
Volume (ų)498.0 (2)
Z2

The successful application of X-ray crystallography to this key precursor provides a solid foundation for understanding the structural characteristics of the entire family of related compounds, including the target amine. nih.govresearchgate.net

Pharmacological and Biological Activity Studies

Central Nervous System (CNS) Activity Potential

Direct studies on the central nervous system activity of 1-(3,4-Dimethoxyphenyl)propan-1-amine are not present in the current body of scientific literature. The potential for CNS effects is typically inferred from its structural similarity to other phenylalkylamine compounds known to interact with CNS targets.

There is no specific data detailing the interaction of this compound with neurotransmitter or serotonin (B10506) receptors. However, the broader class of phenylalkylamines, particularly substituted amphetamines and phenethylamines, has been studied for its affinity for various receptors.

Research into derivatives of the structurally similar compound 1-(2,5-dimethoxyphenyl)-2-aminopropane (an isomer of the subject compound with different methoxy (B1213986) group positioning) demonstrates significant affinity for serotonin (5-HT) receptors. nih.gov Studies on a range of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes show that these compounds bind with moderate to high affinity to the 5-HT₂A receptor, often with a preference over 5-HT₁A and 5-HT₂C receptors. nih.govfrontiersin.org

Furthermore, many phenethylamine (B48288) structures are known to be agonists of the human Trace Amine-Associated Receptor 1 (hTAAR1), a G protein-coupled receptor that is activated by trace amines and is involved in the modulation of monoaminergic systems like dopamine (B1211576) and serotonin. nih.gov Given that the endogenous ligands for hTAAR1, such as β-phenethylamine, share a core structure with this compound, an interaction is plausible but has not been experimentally verified.

No available scientific studies have investigated the direct effects of this compound on enzyme kinetics. Research on related structures includes the study of how the enzyme Lignin Peroxidase (LiP) catalyzes the cleavage of a different but related compound, 1-(3',4'-dimethoxyphenyl) propene, to produce veratraldehyde. mdpi.comnih.gov This research focuses on the enzymatic degradation of the substrate rather than the modulation of enzyme kinetics by the compound itself and is therefore not directly relevant to the potential inhibitory or modulatory activity of this compound on physiological enzymes.

Smooth Muscle Physiological Modulation

Direct experimental data on the effects of this compound on smooth muscle physiology is absent from the literature. The following findings are based on studies of a derivative of its isomer, 1-(3,4-dimethoxyphenyl)propan-2-amine, and provide a hypothetical framework for potential activity.

A synthesized derivative, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP), was investigated for its effects on isolated smooth muscles from the stomachs of male Wistar rats, owing to its structural similarity to papaverine, a known spasmolytic agent. nih.govdoaj.orgresearchgate.net

In studies using the single sucrose-gap method, the derivative IQP was found to influence the bioelectrical activity of gastric smooth muscle. researchgate.net Specifically, IQP affects the parameters of spike potentials, leading to a reduction in the amplitude of slow waves, although it did not impact their frequency. researchgate.net This change in the electrical properties of the muscle cell membrane is indicative of an effect on ion movement. nih.govdoaj.org

The derivative IQP demonstrated a muscle-relaxing effect on isolated smooth muscle preparations. nih.govdoaj.org At concentrations ranging from 1×10⁻⁵ to 2.5×10⁻⁴ mol/l, IQP was observed to cause muscle relaxation, suggesting a potential spasmolytic or antispasmodic property for this specific derivative. nih.govresearchgate.net This effect is attributed to two primary mechanisms: the blockade of calcium influx and the activation of a cAMP-dependent signaling pathway. nih.govdoaj.org

The smooth muscle relaxation caused by the derivative IQP is linked to its ability to modulate ion channels. nih.gov Research indicates that IQP blocks the influx of Ca²⁺ through potential-dependent membrane calcium channels, which leads to a decrease in intracellular calcium levels. nih.govdoaj.orgresearchgate.net This is a common mechanism for phenylalkylamine-class drugs that act as L-type calcium channel blockers. nih.gov

Signal Transduction Pathway Modulation (e.g., cAMP-dependent cascades)

While direct studies on this compound's effect on cAMP-dependent cascades are not extensively documented, the broader class of phenethylamines, to which it belongs, is well-known for interacting with G-protein coupled receptors (GPCRs). nih.gov These interactions are central to modulating monoamine neurotransmission. biomolther.orgbiomolther.org The activation of GPCRs initiates intracellular signaling cascades, one of the most crucial being the cAMP-dependent pathway.

This pathway begins when a ligand binds to a GPCR, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). As a second messenger, cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream protein targets. This phosphorylation cascade can regulate a multitude of cellular processes, including gene expression and enzyme activity. In airway smooth muscle cells, for instance, elevation of cAMP and subsequent activation of PKA and the exchange protein activated by cAMP (Epac) have been shown to inhibit pathways responsible for cell proliferation and phenotype modulation. nih.gov Given that phenethylamine derivatives are known to target receptors that couple to these systems, it is plausible that their biological effects could be mediated, at least in part, through the modulation of cAMP levels and downstream signaling.

Antioxidant and Anti-inflammatory Properties (e.g., of dithiane derivatives)

Dithianes, particularly 1,3-dithiane, are primarily recognized in organic chemistry as versatile intermediates and protecting groups for carbonyl compounds. uwindsor.caorganic-chemistry.orgorgsyn.org Their role in the synthesis of complex natural products is well-established. uwindsor.caacs.org However, direct investigations into the antioxidant and anti-inflammatory properties of simple dithiane derivatives themselves are limited in publicly available research.

In contrast, studies on other sulfur-containing moieties, such as dithiocarbamates, have demonstrated significant biological activity. For example, novel dithiocarbamate-methylsulfonyl hybrids have been synthesized and shown to act as potent inhibitors of carbonic anhydrase. nih.gov Furthermore, a structure-activity relationship study on 3-dithiocarbamic flavanones revealed notable antioxidant properties, with the dithiocarbamic substituent playing a key role. nih.gov The antioxidant activity in these flavanones was influenced by halogen substituents on the benzopyran ring and the nature of the amine in the dithiocarbamate (B8719985) moiety, with N-pyrrolidinyl and N-morpholinyl derivatives showing the highest activity. nih.gov These findings suggest that while dithianes are mainly synthetic tools, the inclusion of sulfur-containing groups like dithiocarbamates in a molecular structure can confer significant antioxidant potential. Similarly, other heterocyclic compounds, such as derivatives of pyridine-4-one and thiazolo[4,5-b]pyridine, have also been reported to possess anti-inflammatory and antioxidant effects. nih.govpensoft.net

DNA Interaction Studies (e.g., DNA binding and cleavage for related thiadiazole derivatives)

The interaction with DNA is a critical mechanism for many therapeutic agents. While direct DNA interaction studies for this compound are not specified, research on related heterocyclic structures, particularly thiadiazole derivatives, provides valuable insights into this potential activity. Thiadiazole-containing compounds have been shown to bind to and, in some cases, cleave DNA.

For example, certain 1,2,5-thiadiazole (B1195012) derivatives have been explored for their potential to induce DNA cleavage. In one study, a newly synthesized morpholino-thiadiazole derivative demonstrated a limited but present capacity for DNA cleavage. Similarly, a series of 1,3,4-thiadiazole (B1197879) derivatives synthesized from phenylthiosemicarbazide and methoxy cinnamic acids were investigated for their interaction with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods. Another study on novel thiazole-based cyanoacrylamide derivatives found that their weak DNA nuclease activity could be significantly enhanced upon irradiation, leading to the degradation of plasmid DNA.

Derivative ClassType of InteractionKey Findings
1,2,5-Thiadiazole Derivative DNA CleavageShowed potential for DNA cleavage in vitro.
1,3,4-Thiadiazole Derivatives DNA BindingInteraction with calf thymus-DNA (CT-DNA) was confirmed through spectroscopic methods.
Thiazole-Cyanoacrylamide Hybrids DNA Binding & CleavageExhibited enhanced DNA cleavage activity upon UV-A irradiation. Binding to CT-DNA was observed with binding constants (Kb) in the range of 1.19 × 10⁴ M⁻¹ to 6.68 × 10⁴ M⁻¹.

This table summarizes findings on the DNA interaction of various thiadiazole derivatives as models for potential activity.

Structure-Activity Relationship (SAR) Investigations

The biological profile of phenethylamine derivatives is highly dependent on their specific molecular structure. SAR studies on related compounds help to elucidate how modifications to the aromatic ring and the compound's backbone can influence activity.

Impact of Aromatic Substituents on Biological Profiles

The nature and position of substituents on the aromatic ring are critical determinants of biological activity in phenethylamine analogs. In a study of β-phenethylamine derivatives and their ability to inhibit dopamine reuptake, the substitution pattern on the aryl group was found to be highly influential. biomolther.org The inhibitory potency was generally enhanced when the aromatic group was a substituted phenyl or a thiophenyl group compared to an unsubstituted phenyl group. biomolther.org

In other classes of compounds, similar dependencies are observed. For instance, in a series of 1,4-dihydropyridine (B1200194) derivatives, those with electron-donating groups (like methoxy) on the aromatic ring exhibited higher antioxidant activity compared to those with electron-withdrawing groups. gavinpublishers.com Similarly, for novel curcumin (B1669340) analogs with anti-inflammatory properties, the substituents on the phenyl rings were crucial for their ability to suppress the production of inflammatory cytokines. nih.gov

Compound ClassAromatic Substituent EffectResulting Biological Profile
β-Phenethylamine Derivatives Substituted phenyl or thiophenyl groupsEnhanced inhibition of dopamine reuptake compared to unsubstituted phenyl. biomolther.org
1,4-Dihydropyridine Derivatives Electron-donating groups (e.g., methoxy)Increased antioxidant activity. gavinpublishers.com
Curcumin Analogs Various substitutions on phenyl ringsModulated anti-inflammatory activity. nih.gov

This table illustrates the influence of aromatic substituents on the biological activity of different compound classes.

Influence of Backbone Structure on Activity

Modifications to the backbone of phenethylamine derivatives, including the length of the alkyl chain and the nature of the amine group, significantly impact their pharmacological effects. The study on β-phenethylamine derivatives' inhibition of dopamine reuptake also highlighted the importance of the backbone structure. biomolther.org It was found that compounds with longer alkyl groups and smaller, more constrained ring systems at the alkylamine position (e.g., piperidine) tended to show stronger inhibitory activities. biomolther.orgkoreascience.kr This suggests that the spatial arrangement and flexibility of the amine-containing side chain are crucial for effective interaction with the target, in this case, the dopamine transporter. biomolther.org

Metabolic Pathways and Biotransformation

Phase I Metabolic Transformations (e.g., for related cathinone (B1664624) derivatives)

Phase I metabolism of phenethylamine (B48288) and cathinone derivatives involves several key oxidative reactions that modify the core structure of the molecule. These reactions are crucial for detoxification and facilitating the elimination of the compound from the body.

O-demethylation is a significant metabolic pathway for compounds containing methoxy (B1213986) groups on the aromatic ring, such as 1-(3,4-Dimethoxyphenyl)propan-1-amine. This process involves the removal of a methyl group from a methoxy ether, converting it into a hydroxyl group.

Studies on the structurally related hallucinogen, 3,4-dimethoxyamphetamine, in dogs and monkeys have shown that O-demethylation is an important metabolic route. nih.gov In these studies, the 3-O-demethylated metabolite, 3-methoxy-alpha-methyltyramine, was identified in the urine of both species. nih.gov Furthermore, traces of the fully demethylated metabolite, alpha-methyldopamine (B1210744), were found in the urine of dogs, indicating sequential demethylation at both the 3- and 4-positions of the phenyl ring. nih.gov The 4-O-demethylated isomers were not detected, suggesting a preference for demethylation at the 3-position. nih.gov

For other related compounds, such as methoxyphenamine (B1676417), O-dealkylation has been identified as a major metabolic pathway. nih.govtandfonline.com This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov Similarly, the monoamine oxidase inhibitor brofaromine (B1663282) is known to have an active metabolite formed through O-demethylation. nih.govnih.gov

The resulting hydroxylated metabolites are more polar than the parent compound, which facilitates their excretion. These catecholic metabolites can then undergo further metabolic reactions.

Oxidative deamination is a primary metabolic pathway for many endogenous and xenobiotic amines, including phenethylamine derivatives. taylorandfrancis.com This reaction is catalyzed by monoamine oxidases (MAOs) and involves the removal of the amine group, leading to the formation of an aldehyde intermediate. taylorandfrancis.comontosight.ai This aldehyde is then further oxidized to a carboxylic acid or reduced to an alcohol. researchgate.net

For compounds of the 2C family, which includes dimethoxy-substituted phenethylamines like 2C-B, oxidative deamination is a common metabolic route. wikipedia.org In the case of 2C-B, this pathway leads to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. wikipedia.org This process is considered the primary metabolic pathway for 2C-B. researchgate.net Monoamine oxidases, specifically MAO-A and MAO-B, are the key enzymes responsible for this transformation. wikipedia.orgmdpi.com

The process deactivates the amine neurotransmitters by converting them into their corresponding aldehyde derivatives. taylorandfrancis.com This is a crucial step in regulating the concentration of monoamines in the body. ontosight.ai

N-oxidation, or the oxidation of the nitrogen atom in the amine group, is another potential Phase I metabolic pathway. For primary aliphatic amines, N-oxidation is generally considered a minor metabolic route compared to other pathways like oxidative deamination. uomustansiriyah.edu.iq The initial products of N-oxidation of primary and secondary amines are hydroxylamines. nih.govlibretexts.org These intermediates are often unstable and can be further oxidized. uomustansiriyah.edu.iqlibretexts.org

While it has been recognized that many tertiary amines are metabolized to their corresponding amine oxides, the metabolic oxidation of primary and secondary amines has received less attention. nih.gov The hydroxylamine (B1172632) metabolites derived from aralkylamines are lipophilic and may contribute to the pharmacological activity of the parent drug. nih.gov

Table 1: Summary of Phase I Metabolic Transformations for Related Phenethylamine Derivatives
Metabolic PathwayDescriptionExample Metabolites from Related CompoundsPrimary Enzyme System
O-DemethylationRemoval of a methyl group from a methoxy ether to form a hydroxyl group.3-methoxy-alpha-methyltyramine, alpha-methyldopamine (from 3,4-dimethoxyamphetamine) nih.govCytochrome P450 (CYP2D6) nih.govnih.gov
Oxidative DeaminationRemoval of the amine group, leading to an aldehyde intermediate which is further metabolized.2-(4-bromo-2,5-dimethoxyphenyl)ethanol, 4-bromo-2,5-dimethoxyphenylacetic acid (from 2C-B) wikipedia.orgMonoamine Oxidase (MAO-A and MAO-B) wikipedia.orgmdpi.com
Amine Oxidation (N-Oxidation)Oxidation of the nitrogen atom, often forming hydroxylamine intermediates. Generally a minor pathway for primary amines.Hydroxylamine derivatives nih.govCytochrome P450 (CYP), Flavin-containing monooxygenases (FMOs) nih.gov

Enzyme Systems Involved in Metabolism

The biotransformation of this compound and related compounds is mediated by several key enzyme systems, primarily the Cytochrome P450 superfamily and Monoamine Oxidases.

The Cytochrome P450 (CYP) system is a major group of enzymes involved in Phase I metabolism of a wide variety of xenobiotics. nih.govresearchgate.net Several CYP isoenzymes are implicated in the metabolism of phenethylamine and cathinone derivatives.

The most important CYP isoenzymes in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov For methoxy-substituted phenethylamines, CYP2D6 plays a crucial role. Studies on methoxyphenamine have confirmed the involvement of CYP2D6 in both O-demethylation and aromatic hydroxylation. nih.gov The metabolism of methoxyphenamine to O-desmethylmethoxyphenamine and 5-hydroxymethoxyphenamine (B1197144) is catalyzed by this isoenzyme. nih.gov

Table 2: Major Cytochrome P450 Isoenzymes in Drug Metabolism and Their Relevance to Phenethylamines
CYP IsoenzymeKnown Role in Metabolism of Related CompoundsReference
CYP2D6Catalyzes O-demethylation and aromatic hydroxylation of methoxy-substituted phenethylamines like methoxyphenamine. nih.govnih.gov
CYP3A4One of the most important isoenzymes in overall drug biotransformation. nih.govnih.gov
CYP2C9A key isoenzyme in Phase I biotransformation. nih.govnih.gov
CYP2C19Involved in the metabolism of a wide range of drugs. nih.govnih.gov
CYP1A2Plays a significant role in the biotransformation of various xenobiotics. nih.govnih.gov

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines. mdpi.com They are located on the outer membrane of mitochondria and are crucial in the metabolism of neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin (B10506), as well as xenobiotic amines. mdpi.commdpi.com

There are two main isoforms of MAO, MAO-A and MAO-B, which have different substrate specificities. mdpi.comclinpgx.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine. taylorandfrancis.comclinpgx.org Both isoforms are capable of metabolizing dopamine. clinpgx.org

The metabolism of phenethylamine derivatives is significantly influenced by MAO activity. For instance, the primary metabolic pathway for 2C-B is believed to be oxidative deamination mediated by both MAO-A and MAO-B. researchgate.netnih.gov The action of MAO on these compounds leads to their inactivation and facilitates their removal from the body. taylorandfrancis.com The inhibition of MAO can lead to increased levels of monoamines, which is the mechanism of action for MAO inhibitor drugs used in the treatment of depression and Parkinson's disease. ontosight.aiexplorationpub.com

N-acetyltransferase (NAT) Polymorphisms and Metabolic Impact

N-acetyltransferases (NATs) are phase II metabolic enzymes responsible for the acetylation of compounds containing aromatic amine or hydrazine (B178648) groups. The genetic polymorphism of NAT2, in particular, is well-documented and leads to distinct phenotypes in the population, broadly categorized as rapid, intermediate, and slow acetylators. These variations in enzyme activity can significantly impact the metabolism, efficacy, and toxicity of drugs and other xenobiotics that are substrates for NAT2.

For a primary amine like this compound, N-acetylation would be a plausible metabolic pathway. Individuals with different NAT2 genotypes would likely exhibit varied rates of acetylation for this compound.

Rapid Acetylators: Individuals with two functional NAT2 alleles would be expected to rapidly convert this compound to its N-acetylated metabolite. This could lead to faster clearance of the parent compound.

Intermediate Acetylators: Heterozygous individuals, possessing one functional and one reduced-function allele, would likely display an intermediate rate of acetylation.

Slow Acetylators: Individuals with two reduced-function NAT2 alleles would metabolize the compound at a significantly slower rate. This could result in higher plasma concentrations and prolonged exposure to the parent compound, potentially altering its pharmacological profile.

The clinical significance of these differences would depend on the relative biological activity and clearance pathways of the parent compound versus its N-acetylated metabolite.

NAT2 Phenotype Genotype Expected Metabolic Rate of this compound Potential Clinical Implication
Rapid Acetylator Two high-activity allelesHighFaster clearance of the parent compound
Intermediate Acetylator One high-activity and one low-activity alleleModerateIntermediate clearance rate
Slow Acetylator Two low-activity allelesLowSlower clearance, potential for higher exposure to the parent compound

In Vitro and In Vivo Metabolic Profiling

Specific in vitro and in vivo metabolic studies for this compound are not available in the reviewed literature. However, based on its chemical structure, several metabolic transformations can be predicted.

In vitro studies, typically utilizing human liver microsomes, hepatocytes, or recombinant enzymes, would be essential to identify the primary metabolic pathways. Key reactions would likely involve both Phase I and Phase II transformations.

Phase I Metabolism: Cytochrome P450 (CYP) enzymes would be expected to play a significant role. Potential reactions include:

O-demethylation: Removal of one or both methyl groups from the methoxy moieties on the phenyl ring.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the propyl side chain.

Deamination: Removal of the amine group.

Phase II Metabolism: Following Phase I reactions, or acting directly on the parent compound, Phase II enzymes would conjugate the molecule to increase its water solubility and facilitate excretion.

N-acetylation: As discussed, catalyzed by N-acetyltransferases.

Glucuronidation: Conjugation with glucuronic acid, a common pathway for hydroxylated metabolites and the primary amine group.

Sulfation: Conjugation with a sulfonate group, another possible pathway for hydroxylated metabolites.

In vivo studies in animal models and ultimately in humans would be necessary to confirm the metabolites identified in vitro and to understand their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Such studies would provide a comprehensive picture of the biotransformation and clearance of this compound in a whole organism.

Potential Metabolic Pathway Enzyme Family Potential Metabolite
O-demethylationCytochrome P4501-(3-Hydroxy-4-methoxyphenyl)propan-1-amine
O-demethylationCytochrome P4501-(4-Hydroxy-3-methoxyphenyl)propan-1-amine
Bis-O-demethylationCytochrome P4501-(3,4-Dihydroxyphenyl)propan-1-amine
Aromatic HydroxylationCytochrome P450Hydroxylated derivatives on the phenyl ring
Aliphatic HydroxylationCytochrome P450Hydroxylated derivatives on the propanamine side chain
N-acetylationN-acetyltransferaseN-acetyl-1-(3,4-Dimethoxyphenyl)propan-1-amine
GlucuronidationUDP-glucuronosyltransferaseGlucuronide conjugates of parent compound or its metabolites
SulfationSulfotransferaseSulfate conjugates of hydroxylated metabolites

Applications in Medicinal Chemistry and Drug Discovery

Intermediate in Complex Organic Molecule Synthesis

The 1-(3,4-dimethoxyphenyl)propane skeleton is a valuable precursor in the synthesis of a variety of complex organic molecules. While direct utilization of the amine form is specific to certain reaction pathways, the closely related ketone, 1-(3,4-dimethoxyphenyl)propan-1-one (B16214), is frequently used to build larger, biologically active compounds. For instance, this ketone serves as a starting material for producing chalcones, which are known intermediates in the biosynthesis of flavonoids and exhibit a wide range of biological activities.

One notable application is in the synthesis of β-azolyl ketones. Through aza-Michael addition reactions, the 1-(3,4-dimethoxyphenyl)prop-2-enone intermediate (a chalcone) can be reacted with nitrogen-containing heterocycles like 1H-1,2,4-triazole. nih.gov This process yields complex molecules such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. nih.gov Such compounds are investigated for their potential as fungicides, bactericides, and herbicides. nih.gov The primary amine group of 1-(3,4-Dimethoxyphenyl)propan-1-amine makes it a suitable intermediate for creating amide linkages, further expanding its utility in synthesizing diverse chemical libraries for drug screening. For example, derivatives of 3,4-dimethoxy cinnamic acid are used to create novel amide compounds with potential anti-inflammatory and antioxidant properties. japsonline.com

Precursor Compound Reaction Type Resulting Complex Molecule Potential Application
1-(3,4-dimethoxyphenyl)prop-2-enoneAza-Michael Additionβ-azolyl ketonesFungicide, Bactericide
3,4-Dimethoxy Cinnamic AcidAmide SynthesisCinnamamide DerivativesAnti-inflammatory, Antioxidant

Scaffold for Novel Therapeutic Agent Development

The dimethoxyphenyl-propanamine structure is considered a "privileged scaffold" in drug design. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for developing new drugs. The 3,4-dimethoxy substitution pattern is a key feature in many biologically active compounds.

Research has demonstrated that this scaffold is crucial for designing agents with activity in the central nervous system. For example, a study focused on the synthesis of 2-(3,4-dimethoxy-phenyl)-1,3-propanediamine analogues explored their potential as dopaminergic agents. nih.gov These compounds were designed to interact with dopamine (B1211576) receptors in the brain, indicating the scaffold's suitability for developing treatments for neurological or psychiatric conditions. nih.gov

Furthermore, the broader class of dimethoxyphenyl-alkylamines has been extensively studied for its interaction with serotonin (B10506) receptors. Structure-activity relationship (SAR) studies on isomers, such as the 1-(2,5-dimethoxyphenyl)isopropylamine series, reveal how modifications to this scaffold impact receptor affinity and function. nih.gov These studies show that the presence and position of the methoxy (B1213986) groups on the phenyl ring are critical determinants of biological activity at 5-HT₂A and 5-HT₂B serotonin receptors. nih.govnih.gov This highlights the scaffold's modular nature, where small chemical changes can fine-tune its therapeutic properties.

Scaffold Derivative Class Biological Target Therapeutic Potential
(3,4-Dimethoxyphenyl)propane2-(3,4-dimethoxy-phenyl)-1,3-propanediaminesDopamine ReceptorsDopaminergic Agents
(2,5-Dimethoxyphenyl)propaneamine4-Substituted AnaloguesSerotonin 5-HT₂A/5-HT₂B ReceptorsNeurological Agents
3,4-Dimethoxy Cinnamic AmideThiophene HybridsNot SpecifiedAntioxidant, Anti-inflammatory

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for developing a new drug. The process involves identifying a hit from screening, optimizing it into a lead, and then further modifying it to produce a clinical candidate. The this compound scaffold is highly relevant to this process.

Natural products often serve as the initial source for lead compounds. The core structure of 1-(3,4-dimethoxyphenyl)propan-1-one has been isolated from plants used in folk medicine, such as Trigonostemon xyphophylloides, suggesting a basis for its biological activity.

Once a compound containing the dimethoxyphenyl-propanamine scaffold is identified as a "hit," medicinal chemists begin the lead optimization phase. This involves synthesizing a library of analogues to establish a structure-activity relationship (SAR). For instance, in the development of serotonin receptor agonists, researchers systematically alter the substituents on the phenyl ring and the alkylamine side chain to improve potency and selectivity for the target receptor over others. nih.gov Studies on related dimethoxyphenylpiperidines and dimethoxyphenyl isopropylamines demonstrate that even subtle changes, like removing one of the methoxy groups, can dramatically decrease agonist potency, confirming the importance of the 3,4-dimethoxy arrangement for specific targets. nih.gov This systematic modification allows for the optimization of a compound's pharmacological profile, turning a promising lead into a potential therapeutic agent.

Future Directions and Emerging Research Avenues

Development of Advanced Biocatalytic Systems

The synthesis of chiral amines is a focal point of green chemistry, with enzymes offering a highly selective and environmentally benign alternative to traditional chemical methods. Future research will likely concentrate on developing advanced biocatalytic systems for the efficient and stereoselective production of 1-(3,4-Dimethoxyphenyl)propan-1-amine.

The primary route for biocatalytic synthesis of such chiral amines is the asymmetric amination of a prochiral ketone, in this case, 1-(3,4-dimethoxyphenyl)propan-1-one (B16214). Key enzyme classes for this transformation include ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs). nih.gov Transaminases catalyze the transfer of an amino group from a donor molecule to the ketone, while amine dehydrogenases facilitate reductive amination using ammonia (B1221849). nih.gov

Research efforts are expected to focus on:

Enzyme Discovery and Engineering: Screening for novel transaminases and amine dehydrogenases from diverse microbial sources will be crucial. Furthermore, protein engineering techniques, such as directed evolution and rational design, can be employed to enhance enzyme stability, substrate specificity, and stereoselectivity for the 1-(3,4-dimethoxyphenyl)propan-1-one substrate. nih.gov

Process Optimization: The development of efficient one-pot, multi-step enzymatic processes is a promising avenue. For instance, a chemo-enzymatic method that combines the synthesis of the ketone precursor with the subsequent enzymatic amination could streamline production. mdpi.com

Immobilization and Reuse: To improve the economic viability of biocatalytic processes, research into the immobilization of relevant enzymes on solid supports will be essential. Immobilization enhances enzyme stability and allows for easier separation and reuse, which is a critical factor for industrial-scale applications. nih.gov

A study on the transaminase-mediated synthesis of enantiopure 1-(3′,4′-disubstituted phenyl)propan-2-amines demonstrated the potential of this approach. Using immobilized whole-cell biocatalysts, researchers achieved high conversions and excellent enantiomeric excess for structurally related amines. rsc.org This methodology serves as a blueprint for the future development of biocatalytic systems for this compound.

Table 1: Potential Biocatalytic Approaches for this compound Synthesis

Biocatalytic StrategyEnzyme ClassPrecursorKey Advantages
Asymmetric Aminationω-Transaminase (ω-TA)1-(3,4-dimethoxyphenyl)propan-1-oneHigh stereoselectivity, broad substrate scope through engineering. nih.govrsc.org
Reductive AminationAmine Dehydrogenase (AmDH)1-(3,4-dimethoxyphenyl)propan-1-oneUses ammonia directly, generates water as the primary byproduct. nih.gov
Kinetic ResolutionLipase (B570770)Racemic this compoundSeparation of enantiomers from a racemic mixture. rsc.orgcsic.es

Elucidation of Novel Molecular Mechanisms

Understanding the precise molecular interactions of this compound with biological targets is fundamental to defining its pharmacological profile. Future research will need to move beyond speculation based on structural analogs and focus on empirical studies to elucidate its mechanisms of action. This will involve a combination of in vitro and in vivo pharmacological assays.

Key research areas will include:

Receptor Binding Assays: Comprehensive screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters will be necessary to identify primary and secondary biological targets. Given its structure, targets associated with the central nervous system, such as adrenergic, dopaminergic, and serotonergic receptors, would be of initial interest.

Functional Assays: Once binding affinities are established, functional assays will be required to determine whether the compound acts as an agonist, antagonist, or modulator at its target sites.

Enzyme Inhibition Studies: Investigating the potential of this compound to inhibit key enzymes, such as monoamine oxidase (MAO) or phosphodiesterases (PDEs), could reveal additional mechanisms of action.

Computational Studies and Molecular Modeling

In silico methods are invaluable for predicting the properties and interactions of novel compounds, thereby guiding and accelerating experimental research. Computational studies on this compound can provide significant insights into its potential bioactivity and receptor interactions before extensive laboratory work is undertaken.

Future computational research should include:

Molecular Docking: Docking simulations can be used to predict the binding orientation and affinity of the enantiomers of this compound within the active sites of various receptors. This can help prioritize which receptors to investigate experimentally.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the stability of the interaction and the conformational changes induced in the receptor upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: By comparing the computed properties of this compound with a library of known active and inactive molecules, QSAR models can predict its likelihood of interacting with specific targets.

These computational approaches will be instrumental in building a theoretical framework for the compound's pharmacological properties and in designing future derivatives with enhanced potency and selectivity.

Exploration of New Pharmacological Targets

While the phenethylamine (B48288) scaffold suggests a likely interaction with monoaminergic systems, it is crucial to explore a broader range of pharmacological targets to uncover novel therapeutic opportunities. The unique substitution pattern of this compound may confer affinity for targets not typically associated with simpler phenethylamines.

Future exploratory research should investigate its effects on:

Trace Amine-Associated Receptors (TAARs): These receptors are known to bind endogenous phenethylamine-like compounds and are implicated in neurological and psychiatric disorders.

Sigma Receptors: These receptors are involved in a variety of cellular functions and have been identified as targets for a diverse range of psychoactive compounds.

Ion Channels: Modulation of voltage-gated or ligand-gated ion channels could represent a completely novel mechanism of action for this class of compounds.

Orphan Receptors: Screening against orphan GPCRs (receptors for which the endogenous ligand is unknown) could lead to the identification of entirely new signaling pathways and therapeutic applications.

By systematically exploring these avenues, the scientific community can build a comprehensive understanding of this compound and pave the way for the development of new chemical entities with unique therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dimethoxyphenyl)propan-1-amine, and what catalysts or conditions optimize yield?

  • Methodology : A common approach involves reductive amination of 3,4-dimethoxypropiophenone (CAS 1835-04-7) using reducing agents like lithium aluminum hydride (LiAlH4) or sodium cyanoborohydride (NaBH3CN) under inert conditions. Rhodium-based catalysts, such as (nbd)Rh⁺[ɳ⁶-C₆H₅B–(C₆H₅)₃], have been reported to enhance stereoselectivity in analogous amine syntheses .
  • Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, as over-reduction may yield secondary alcohols.

Q. How can researchers characterize the purity and stereochemistry of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) to confirm methoxy group positions (δ ~3.8 ppm) and amine proton shifts .
  • Chiral HPLC : To resolve enantiomers, using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .
  • X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated for structurally related dimethoxyphenyl compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential amine volatility.
  • Store at -20°C under nitrogen to prevent oxidation .
    • Waste Disposal : Neutralize acidic waste with sodium bicarbonate and dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How does the electronic environment of the 3,4-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may sterically hinder reactions at the para position. Computational studies (DFT) can model charge distribution and predict sites for functionalization .
  • Experimental Validation : Compare reaction rates with analogs lacking methoxy groups (e.g., 4-methoxyphenyl derivatives) using kinetic assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : If conflicting results arise in receptor-binding assays:

Verify compound purity (>97% via HPLC) and storage conditions .

Test enantiomers separately, as biological activity may differ significantly between (R)- and (S)-forms .

Use isothermal titration calorimetry (ITC) to quantify binding affinity directly .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.

Analyze degradation products via LC-MS at intervals (0, 24, 48 hrs).

Identify hydrolytic pathways (e.g., demethylation of methoxy groups) using high-resolution mass spectrometry (HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.